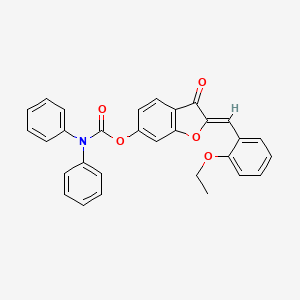
2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 2-position and amino groups at the 4- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of a β-ketoester, an aldehyde, and urea.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-2,4-diamine share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Other piperidine-substituted pyrimidines also show comparable pharmacological properties.
Uniqueness
2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying complex biological systems .
Properties
CAS No. |
924846-87-7 |
|---|---|
Molecular Formula |
C10H17N5 |
Molecular Weight |
207.28 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H17N5/c1-7-2-4-15(5-3-7)10-13-8(11)6-9(12)14-10/h6-7H,2-5H2,1H3,(H4,11,12,13,14) |
InChI Key |
LDSUXDGSQULCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B12220126.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12220134.png)
![2-[(2-Fluorobenzyl)sulfanyl]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12220145.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate](/img/structure/B12220150.png)
![4-cyclopropyl-3-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12220157.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220169.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12220177.png)
![isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12220178.png)
![1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine](/img/structure/B12220184.png)

![1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12220202.png)
![Methyl 2-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]azolidin-3-ylthio}benzoate](/img/structure/B12220215.png)
![5-benzoyl-6-(3-chlorophenyl)-9-(4-chlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220217.png)
